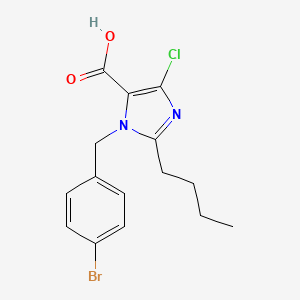

N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a bromobenzyl group, a butyl chain, and a chloro-substituted imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides under basic conditions.

Chlorination: The chloro group is introduced through electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.

Bromobenzylation: The bromobenzyl group is attached through a nucleophilic substitution reaction, typically using 4-bromobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the butyl chain, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the imidazole ring or the bromobenzyl group, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Dehalogenated compounds, hydrogenated imidazole derivatives.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and toxicology. It may interact with various biological targets, influencing cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its imidazole ring is a common pharmacophore in many drugs, suggesting possible applications in treating diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The bromobenzyl and butyl groups may influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-Bromobenzyl)-2-butyl-1H-imidazole-5-carboxylic acid: Lacks the chloro group, which may affect its reactivity and biological activity.

N-(4-Chlorobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid: Substitutes the bromine with chlorine, potentially altering its chemical properties and interactions.

N-(4-Bromobenzyl)-2-methyl-4-chloro-1H-imidazole-5-carboxylic acid: Replaces the butyl group with a methyl group, affecting its steric and electronic properties.

Uniqueness

N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms, along with the butyl chain, provides a versatile scaffold for further chemical modifications and applications.

Biologische Aktivität

N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS Number: 1246817-41-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by diverse research findings.

- Molecular Formula : C15H17BrClN2O2

- Molecular Weight : 371.66 g/mol

- Structure : The compound features an imidazole ring, which is known for its biological significance.

1. Antibacterial Activity

Several studies have highlighted the antibacterial properties of imidazole derivatives, including this compound.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli ATCC 35218 | 7.1 μM |

| Kanamycin B | E. coli ATCC 35218 | 6.5 μM |

| Penicillin G | E. coli ATCC 35218 | 9.4 μM |

This data indicates that the compound exhibits comparable antibacterial efficacy to established antibiotics, suggesting its potential as a therapeutic agent against bacterial infections .

2. Anticancer Activity

Research has demonstrated that this compound can inhibit cancer cell proliferation. In vitro studies using various cancer cell lines have shown that this compound induces apoptosis and cell cycle arrest.

Case Study :

In a study involving prostate cancer cell lines (PC3 and DU145), treatment with the compound resulted in a dose-dependent decrease in cell viability:

| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |

|---|---|---|---|

| PC3 | 40.1 μg/mL | 27.05 μg/mL | 26.43 μg/mL |

| DU145 | 98.14 μg/mL | 62.5 μg/mL | 41.85 μg/mL |

PC3 cells were found to be more sensitive to the compound compared to DU145 cells, indicating a potential selectivity for certain cancer types .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes relevant in disease processes:

- CYP Enzyme Inhibition : It has been reported that this compound acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), which are crucial in drug metabolism .

The anticancer activity of this compound is attributed to its ability to induce DNA damage and chromatin condensation, leading to apoptosis in sensitive cancer cells . The specific pathways involved include the activation of caspases and modulation of cell cycle regulators.

Eigenschaften

IUPAC Name |

3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrClN2O2/c1-2-3-4-12-18-14(17)13(15(20)21)19(12)9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDRSVWUSJGAHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.